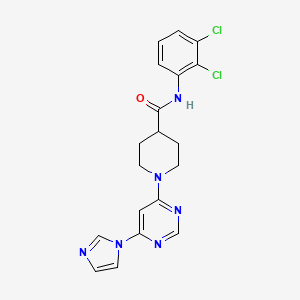
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C18H18ClN7O
- IUPAC Name : this compound
- Key Functional Groups : Imidazole, pyrimidine, piperidine, and carboxamide.
Antitumor Activity
Research indicates that derivatives of imidazole and pyrimidine have shown promising antitumor activity. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have demonstrated that certain imidazole derivatives exhibit potent inhibitory effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been documented to possess significant antibacterial and antifungal properties. The presence of halogen substituents (like chlorine) in the structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been explored extensively. For instance, pyrazole derivatives have shown effectiveness in reducing inflammatory responses in various models, indicating that similar mechanisms may apply to this compound .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been identified as inhibitors of key kinases involved in cancer progression.
- Modulation of Immune Response : Some studies suggest that imidazole-containing compounds can modulate immune pathways, enhancing the efficacy of immune responses against tumors .
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of a series of pyrimidine derivatives in vitro using MCF-7 breast cancer cells. The compounds demonstrated significant cytotoxicity with IC50 values in the low micromolar range. Notably, the combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, a related imidazole derivative was shown to significantly reduce paw edema compared to control groups. This suggests that the compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Data Summary Table
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-14-2-1-3-15(18(14)21)25-19(28)13-4-7-26(8-5-13)16-10-17(24-11-23-16)27-9-6-22-12-27/h1-3,6,9-13H,4-5,7-8H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENBAWBUEHEXQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














